molecular formula C4H7ClF2O2S B2680371 2,2-Difluorobutane-1-sulfonyl chloride CAS No. 1780685-02-0

2,2-Difluorobutane-1-sulfonyl chloride

Cat. No.: B2680371
CAS No.: 1780685-02-0
M. Wt: 192.6
InChI Key: OVDYWQHRHYSPNK-UHFFFAOYSA-N
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Description

2,2-Difluorobutane-1-sulfonyl chloride: is a chemical compound with the molecular formula C4H7ClF2O2S. It is a sulfonyl chloride derivative, characterized by the presence of two fluorine atoms attached to the second carbon of the butane chain. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorobutane-1-sulfonyl chloride typically involves the reaction of 2,2-difluorobutane with chlorosulfonic acid. The reaction proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction can be represented as follows:

2,2-Difluorobutane+Chlorosulfonic Acid2,2-Difluorobutane-1-sulfonyl chloride+By-products\text{2,2-Difluorobutane} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{By-products} 2,2-Difluorobutane+Chlorosulfonic Acid→2,2-Difluorobutane-1-sulfonyl chloride+By-products

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluorobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.

    Oxidation Reactions: Oxidative transformations can convert the sulfonyl chloride group into sulfonic acid derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Major Products:

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

2,2-Difluorobutane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the introduction of sulfonyl chloride groups into molecules. It is also employed in the preparation of fluorinated compounds, which are valuable in medicinal chemistry.

    Biology: Utilized in the modification of biomolecules to study their structure and function. The compound’s reactivity with nucleophiles makes it useful for labeling proteins and peptides.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science for the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-Difluorobutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction mechanism typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

  • 2,2-Difluoropropane-1-sulfonyl chloride
  • 2,2-Difluoroethane-1-sulfonyl chloride
  • 2,2-Difluoropentane-1-sulfonyl chloride

Comparison: 2,2-Difluorobutane-1-sulfonyl chloride is unique due to its specific chain length and the position of the fluorine atoms. Compared to its analogs, it offers distinct reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes. The presence of two fluorine atoms enhances its electrophilicity and influences its chemical behavior compared to non-fluorinated sulfonyl chlorides.

Properties

IUPAC Name

2,2-difluorobutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClF2O2S/c1-2-4(6,7)3-10(5,8)9/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDYWQHRHYSPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CS(=O)(=O)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780685-02-0
Record name 2,2-difluorobutane-1-sulfonyl chloride
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